molecular formula C19H22N2O3S B2898893 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922079-48-9

4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2898893
CAS No.: 922079-48-9
M. Wt: 358.46
InChI Key: WCHVKZHVIPKYFU-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic small molecule based on the N-alkylated tetrahydroquinolin-2-one scaffold, a structure recognized for its relevance in medicinal chemistry and pharmacological activity . This compound is designed for research applications in chemical biology and epigenetics. Its core structure is closely related to chemical series that have been developed as potent and selective inhibitors of bromodomain-containing proteins (BCPs) . BCPs, such as TRIM24 and BRPF1, are epigenetic "reader" modules that play critical roles in the regulation of gene expression, and their dysfunction has been implicated in cancer pathogenesis . The molecular design of this sulfonamide-linked compound mimics an acetylated lysine residue, a key post-translational modification on histone tails. This allows it to competitively bind to the acetyl-lysine recognition pocket of specific bromodomains, thereby disrupting protein-protein interactions and modulating transcriptional programs in cells . Researchers can utilize this compound as a chemical tool to probe the biological functions of specific bromodomains and to investigate novel therapeutic strategies for cancers and other diseases driven by epigenetic dysregulation. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-14-5-9-17(10-6-14)25(23,24)20-16-8-11-18-15(13-16)7-12-19(22)21(18)4-2/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHVKZHVIPKYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzenesulfonamide with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and molecular features of the target compound with related sulfonamide derivatives:

Compound Name Substituents (Benzene Sulfonamide) Substituents (Heterocyclic Core) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-ethyl 1-ethyl-2-oxo-tetrahydroquinolin-6-yl C₁₉H₂₁N₂O₃S 357.07 Enhanced lipophilicity due to ethyl groups
F743-0145 (2,4,5-trimethyl derivative) 2,4,5-trimethyl 2-oxo-tetrahydroquinolin-6-yl C₁₈H₂₀N₂O₃S 344.43 Higher steric hindrance from methyl groups
Compound 19 (pyrrole-linked) None (direct pyrrole linkage) 3-[(sulfamoylphenyl)amino]propanamide Not provided Not provided Pyrrole ring introduces π-π stacking potential
COX-2 Inhibitor (quinazolinone derivative) 4-[(E)-2-ethenyl] 3-(4-methoxyphenyl)-quinazolin-4-one Not provided Not provided 47.1% COX-2 inhibition at 20 μM

Key Observations:

  • Steric Effects: The 1-ethyl group on the tetrahydroquinolinone may hinder interactions with flat binding pockets compared to unsubstituted or methyl-substituted cores.
  • Biological Activity: While the quinazolinone derivative in exhibits COX-2 inhibition, the tetrahydroquinolinone scaffold in the target compound may target different enzymes (e.g., kinases or proteases) due to conformational differences.

Biological Activity

4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific sulfonamide derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. The structure features a sulfonamide group attached to a quinoline derivative, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing pain and inflammation.

Modulation of Cellular Signaling : It may also interact with cellular receptors that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, making it effective against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. It may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it can inhibit the proliferation of specific cancer cell lines by interfering with their metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory activity is primarily linked to COX inhibition. Studies have demonstrated that derivatives similar to this compound can achieve significant COX-2 inhibition rates, which is critical in reducing inflammation-related symptoms.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2 Reported COX-2 inhibition at 20 µM concentration showing up to 47.1% inhibition compared to celecoxib's 80.1% at a lower concentration .
Study 3 Investigated the compound's effect on apoptosis in HeLa cells, revealing a dose-dependent increase in apoptotic markers .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Absorption : The compound exhibits good solubility in organic solvents but requires further studies to determine its bioavailability in vivo.

Distribution : It is expected to distribute widely due to its lipophilic nature; however, specific distribution studies are necessary.

Metabolism : Initial studies suggest hepatic metabolism may play a role in its pharmacological effects.

Excretion : Urinary excretion patterns need to be established to understand its elimination half-life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sequential steps:

Tetrahydroquinoline core formation : Cyclization via Povarov reaction using ethyl glyoxylate and aniline derivatives under acidic conditions .

Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-ethylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to facilitate coupling .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

  • Key Variables : Temperature control during cyclization (60–80°C) and stoichiometric ratios (1:1.2 for sulfonylation) are critical. Lower yields (<50%) occur with incomplete removal of by-products like unreacted sulfonyl chlorides .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of sulfonamide bonding (e.g., absence of NH signals at δ 10–12 ppm suggests successful alkylation) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.5% .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry (e.g., confirming the 1-ethyl substituent’s orientation) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves against dihydropteroate synthase (IC50_{50} values via UV-Vis kinetics) .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} comparisons to cisplatin .
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine bioavailability limitations (LogP ~3.5 suggests moderate lipophilicity) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across similar sulfonamide derivatives?

  • Case Study : Conflicting IC50_{50} values for dihydropteroate synthase inhibition (e.g., 2.5 μM vs. 8.7 μM in similar compounds) may arise from differences in sulfonamide group orientation. SHELXL refinement of protein-ligand co-crystals identifies hydrogen-bonding interactions (e.g., SO2_2-NH with Thr64) that correlate with potency .
  • Statistical Analysis : Pairwise alignment of crystal structures (PyMOL) quantifies RMSD values to prioritize substituents with optimal steric compatibility .

Q. What strategies improve structure-activity relationship (SAR) modeling for ethyl-substituted tetrahydroquinoline sulfonamides?

  • Computational Approaches :

  • Docking Studies (AutoDock Vina) : Compare binding poses of 4-ethyl vs. 4-methoxy analogs in enzyme active sites .
  • QSAR Modeling : Use Hammett σ constants to predict electronic effects of substituents on sulfonamide reactivity .
    • Experimental Validation : Synthesize analogs with para-substituted benzene rings (e.g., -F, -Cl) and correlate bioactivity with steric/electronic parameters .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be addressed?

  • Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic metabolism) may reduce efficacy in vivo.
  • Methodology :

  • Metabolic Stability Assay : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS) .
  • Formulation Optimization : Nanoemulsions or PEGylation to enhance plasma half-life .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical Factors :

  • Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric induction during tetrahydroquinoline cyclization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
    • Case Data : Pilot-scale batches (10 g) achieved 88% ee vs. 95% ee in lab-scale (1 g) due to heat transfer inefficiencies .

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